molecular formula C8H11F3N4O2 B1491470 2-Azido-1-(3-(hydroxymethyl)-3-(trifluoromethyl)pyrrolidin-1-yl)ethan-1-one CAS No. 2098042-85-2

2-Azido-1-(3-(hydroxymethyl)-3-(trifluoromethyl)pyrrolidin-1-yl)ethan-1-one

Cat. No. B1491470
CAS RN: 2098042-85-2
M. Wt: 252.19 g/mol
InChI Key: ABSCHUIJVDXYTE-UHFFFAOYSA-N
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Description

2-Azido-1-(3-(hydroxymethyl)-3-(trifluoromethyl)pyrrolidin-1-yl)ethan-1-one, also known as 2-Azido-HMPT, is a synthetic compound that is used in various scientific research applications. It is a versatile compound that can be used to modify proteins, peptides, and nucleic acids, among other molecules. It is a useful tool for a variety of biochemical and physiological experiments, as it can be used to modify a wide range of molecules and can be used in a variety of ways.

Scientific Research Applications

Synthesis and Characterization

Compounds with azido groups and trifluoromethylated pyrrolidines, similar to the one , are often synthesized for their unique properties and potential applications in materials science, medicinal chemistry, and as intermediates in organic synthesis. For example, the synthesis of novel trifluoromethylated β-acetal-diols and their application to the synthesis of pyrrolidin-2-ones highlights the interest in trifluoromethylated compounds for their unique chemical and physical properties (Zanatta et al., 2001).

Photoredox Catalysis

The use of azides in photoredox catalysis for alkene alkylazidation, as demonstrated by Yang et al. (2020), provides an example of how azido-functionalized compounds can be utilized in synthetic chemistry to introduce azido groups across C=C bonds, creating valuable azido-containing compounds. This methodology could potentially be applied to the synthesis or modification of compounds similar to "2-Azido-1-(3-(hydroxymethyl)-3-(trifluoromethyl)pyrrolidin-1-yl)ethan-1-one" for specific research applications (Yang et al., 2020).

Molecular Magnetism

Research on azido-bridged transition metal complexes, like those studied by Zhang et al. (2012), explores the synthesis and characterization of compounds for their magnetic properties. Although the specific compound mentioned is not directly related to magnetism, the azido group's role in bridging metal centers and influencing magnetic interactions is a significant area of research that could potentially encompass compounds with similar structural motifs (Zhang et al., 2012).

properties

IUPAC Name

2-azido-1-[3-(hydroxymethyl)-3-(trifluoromethyl)pyrrolidin-1-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11F3N4O2/c9-8(10,11)7(5-16)1-2-15(4-7)6(17)3-13-14-12/h16H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABSCHUIJVDXYTE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1(CO)C(F)(F)F)C(=O)CN=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11F3N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Azido-1-(3-(hydroxymethyl)-3-(trifluoromethyl)pyrrolidin-1-yl)ethan-1-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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